molecular formula C5H5BrN2OS B6355703 3-Amino-4-bromothiophene-2-carboxamide CAS No. 1378876-49-3

3-Amino-4-bromothiophene-2-carboxamide

Cat. No.: B6355703
CAS No.: 1378876-49-3
M. Wt: 221.08 g/mol
InChI Key: NBSUCRGJFNARQP-UHFFFAOYSA-N
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Description

3-Amino-4-bromothiophene-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromothiophene-2-carboxamide typically involves the bromination of thiophene followed by amination and carboxamidation. One common method includes the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene-2-carboxamide is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and catalytic processes can enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-bromothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions and electronic effects that influence its biological activity .

Comparison with Similar Compounds

  • 3-Amino-4-chlorothiophene-2-carboxamide
  • 3-Amino-4-fluorothiophene-2-carboxamide
  • 3-Amino-4-iodothiophene-2-carboxamide

Comparison: Compared to its halogenated analogs, 3-Amino-4-bromothiophene-2-carboxamide offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-4-bromothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUCRGJFNARQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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